4-(Dimethylamino)benzene-1-sulfonyl fluoride
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Overview
Description
4-(Dimethylamino)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C8H10FNO2S. It is a sulfonyl fluoride derivative, characterized by the presence of a dimethylamino group attached to a benzene ring, which is further substituted with a sulfonyl fluoride group. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(Dimethylamino)benzenesulfonyl chloride with a fluorinating agent. One common method is the use of potassium fluoride (KF) in the presence of a phase transfer catalyst such as 18-crown-6 in acetonitrile. The reaction proceeds under mild conditions, resulting in the formation of the desired sulfonyl fluoride compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the process is achieved by controlling parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to nucleophilic substitution.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as an electrophilic partner.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Alcohol Derivatives: Formed through nucleophilic substitution with alcohols.
Coupled Products: Formed through coupling reactions with boronic acids.
Scientific Research Applications
4-(Dimethylamino)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: Acts as a probe for studying enzyme mechanisms and protein interactions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)benzene-1-sulfonyl fluoride involves the covalent modification of target proteins. The sulfonyl fluoride group reacts with the hydroxyl group of serine residues in enzymes, forming a stable sulfonyl enzyme derivative. This modification inhibits the activity of the enzyme, making it a potent inhibitor of serine proteases . The compound can also interact with other nucleophilic residues such as tyrosine, lysine, and histidine, although with lower specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Chlorosulfonyl)benzene-1-sulfonyl fluoride: Similar structure but with a chlorosulfonyl group instead of a dimethylamino group.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Contains a trifluoromethyl group, offering different reactivity and applications.
Uniqueness
4-(Dimethylamino)benzene-1-sulfonyl fluoride is unique due to the presence of the dimethylamino group, which enhances its nucleophilicity and reactivity. This makes it particularly useful in the synthesis of sulfonamide derivatives and as a probe in biochemical studies. Its stability and reactivity balance also make it a valuable compound in various industrial applications.
Properties
IUPAC Name |
4-(dimethylamino)benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c1-10(2)7-3-5-8(6-4-7)13(9,11)12/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPIURRSSSKGGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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